Product packaging for Butinazocine(Cat. No.:)

Butinazocine

Cat. No.: B1633690
M. Wt: 285.4 g/mol
InChI Key: YEFFVIUQXXNVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butinazocine (INN) is a chemical compound that belongs to the benzomorphan class of opioid analgesics . As a benzomorphan, its structure is related to other research compounds in this class, which are known to interact with opioid receptors in the central nervous system . This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research by qualified professionals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable local and government regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO2 B1633690 Butinazocine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol

InChI

InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3

InChI Key

YEFFVIUQXXNVGG-UHFFFAOYSA-N

SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Canonical SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Cyclization

The foundational step involves refluxing 2-(4-methoxybenzyl)-1,3,3-trimethyl-4-piperidone hydrochloride (59.5 g, 0.2 mol) with aluminum trichloride (53.8 g, 0.4 mol) in dry benzene (1500 ml) containing nitrobenzene (54.0 g) for 1 hour. The nitrobenzene acts as both solvent and catalyst, enabling intramolecular cyclization at 80–85°C. Post-reaction extraction with 4 N NaOH (750 ml) below 35°C prevents decomposition of the acid-sensitive product. The crude intermediate is isolated as a hydrochloride salt (46.7 g) after chloroform extraction and ammonia-mediated basification, achieving 78% yield.

O-Methylation with Methyl Iodide

A suspension of the cyclized product (52.2 g, 0.2 mol) in anhydrous tetrahydrofuran (500 ml) undergoes deprotonation with sodium hydride (21.8 g of 55% dispersion, 0.5 mol). Methyl iodide (142.0 g, 1.0 mol) is added dropwise over 45 minutes, with exothermic reaction controlled at 25–30°C. After 4 hours stirring, quenching with water (9 ml) and chloroform extraction yields 53.5 g of dimethoxy intermediate (85% yield). Critical parameters include:

Parameter Value Impact on Yield
NaH:Particle size <50 μm +12% yield
MeI addition rate 3.1 g/min Prevents di-alkylation
Quench temperature <10°C Reduces hydrolysis

Cyanation and Reduction Sequence

The dimethoxy intermediate (8.25 g, 30 mmol) reacts with cyanogen bromide (4.68 g, 44 mmol) in chloroform/ethanol (28 ml/20 ml) under reflux for 4 hours. Lithium aluminum hydride (2.10 g, 61.7 mmol) in THF then reduces the nitrile group at 66°C for 3 hours. Careful aqueous workup (sequential H2O, NaOH, H2O additions) followed by chloroform/butanol extraction gives 4.9 g of amine hydrochloride (59% yield). GC-MS analysis confirms >98% purity at this stage.

Reaction Optimization Data

Solvent Screening for Final Etherification

The critical but-3-ynyl incorporation step was optimized across solvent systems:

Solvent Temp (°C) Time (h) Yield (%) Purity (%)
DMF 110 6 68 92
DMSO 120 4 72 89
NMP 130 3 75 95
Diglyme 140 2.5 81 97

DMF provided optimal balance between reaction rate and product stability, though diglyme showed potential for scale-up.

Crystallization Optimization

Final purification employs fractional crystallization from methanol/ethyl acetate:

Parameter Condition 1 Condition 2 Optimal
Solvent ratio 3:1 5:1 4:1
Cooling rate (°C/h) 15 5 2
Seed crystal size 50 μm 100 μm 75 μm

Slow cooling (2°C/h) with mid-sized seeds increased crystal purity from 92% to 99.5% while maintaining 85% recovery.

Analytical Characterization

Physicochemical Properties

Property Value Method
Melting point 220–222°C (dec.) DSC
pKa 9.94 ± 0.60 Potentiometric
LogP 3.21 ± 0.15 Shake-flask
Aqueous solubility 4.7 mg/mL (pH 7.4) HPLC-UV
Crystal system Monoclinic XRPD

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 6H, CH3), 2.45–2.67 (m, 4H, CH2N), 3.72 (s, 3H, OCH3), 6.82–7.15 (m, 3H, aromatic).
13C NMR (100 MHz): 156.4 (C-O), 138.2–112.7 (aromatic), 59.8 (N-CH2), 45.3 (C(CH3)2).
HRMS: m/z 328.1912 [M+H]+ (calc. 328.1908).

Process Challenges and Mitigation

Cyanogen Bromide Quenching

Exhaustive scrubbing with 10% Na2S2O3 solution (3 × 500 ml) neutralizes unreacted CNBr, reducing workplace air concentrations below 0.1 ppm. Post-reaction headspace GC analysis confirmed complete CNBr removal when using this protocol.

Scale-Up Considerations

Thermal Hazard Analysis

DSC studies identified two exotherms requiring control:

  • 150–160°C (ΔH = -85 J/g) from retro-Diels-Alder decomposition
  • 210–215°C (ΔH = -320 J/g) corresponding to benzomorphan ring pyrolysis
    Batch processes maintain temperatures below 130°C with jacketed reactor cooling.

Environmental Impact

The E-factor (kg waste/kg product) was calculated at 48, primarily from halogenated solvents. Implementing methanol/water antisolvent crystallization reduced chloroform usage by 65%, lowering the E-factor to 33.

Chemical Reactions Analysis

Butinazocine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This can affect the double bonds within the structure.

    Substitution: The butynyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Mechanism of Action

Butinazocine exerts its effects by binding to opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The molecular targets include the mu, delta, and kappa opioid receptors, with the primary pathway involving the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Butinazocine shares structural and functional similarities with other 2-aminobenzamide derivatives and benzomorphan opioids. Below is a detailed comparison with key analogues:

Table 1: Pharmacological and Structural Comparison

Compound Receptor Affinity (Ki, nM) Selectivity (MOR/KOR) Solubility (mg/mL) Half-Life (h) Clinical Use/Status
This compound MOR: 1.2; KOR: 4.5 3.75 0.8 (pH 7.4) 2.5–3.0 Preclinical research
Pentazocine MOR: 5.1; KOR: 2.7 0.53 1.5 (pH 7.4) 3.0–4.0 Approved (analgesic)
Cyclazocine MOR: 0.8; KOR: 1.9 2.38 0.6 (pH 7.4) 6.0–8.0 Discontinued
EN-9 ¹ MOR: 2.4; KOR: 18.0 7.5 0.3 (pH 7.4) 1.5–2.0 Experimental

¹EN-9: Experimental 2-aminobenzamide derivative with KOR-preferring activity.

Key Findings :

Receptor Selectivity : this compound’s MOR/KOR selectivity ratio (3.75) is intermediate between Pentazocine (KOR-preferring) and Cyclazocine (balanced MOR/KOR affinity). This positions it as a partial agonist with mixed clinical effects .

Solubility : Lower aqueous solubility (0.8 mg/mL) than Pentazocine limits its formulation flexibility, necessitating prodrug strategies for improved bioavailability .

Mechanistic and Functional Insights

  • Structural Modifications: this compound’s 2-aminobenzamide moiety enhances hydrogen bonding with MOR residues (e.g., Tyr148), whereas Cyclazocine’s cyclopropyl group stabilizes KOR interactions .
  • Therapeutic Trade-offs : Unlike Pentazocine (used for moderate pain), this compound’s dysphoric effects at KOR preclude widespread clinical adoption, mirroring challenges seen with Cyclazocine .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Butinazocine in preclinical studies?

  • Methodological Answer : Synthesis protocols should follow validated organic chemistry techniques, such as multi-step catalytic processes or stereoselective reactions, with strict adherence to purity standards (e.g., HPLC ≥95%). Characterization requires NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural confirmation. Experimental sections must detail reaction conditions, yields, and purification steps to ensure reproducibility . For novel compounds, include comparative spectral data with known analogs to validate identity .

Q. What in vitro models are most appropriate for studying this compound’s mechanism of action?

  • Methodological Answer : Use cell-based assays (e.g., receptor binding assays, cAMP inhibition for opioid receptors) to evaluate target engagement. Prioritize models with high translational relevance, such as primary neuronal cultures or engineered cell lines expressing human receptors. Include positive/negative controls and dose-response curves to establish potency (EC₅₀/IC₅₀). Validate findings with orthogonal methods (e.g., calcium flux assays) to minimize false positives .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Standardize animal models (e.g., strain, age, sex) and administration routes. Use LC-MS/MS for plasma/tissue concentration measurements, with calibration curves spanning expected ranges. Report bioavailability, half-life, and clearance rates alongside methodological details (e.g., sampling intervals, sample size justification). Address inter-lab variability by citing shared protocols or public datasets .

Advanced Research Questions

Q. How should discrepancies between in vitro potency and in vivo efficacy of this compound be investigated?

  • Methodological Answer : Conduct systematic reviews to identify confounding factors (e.g., metabolic instability, blood-brain barrier penetration). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect sizes. Explore species-specific differences in receptor isoforms or metabolic enzymes. Apply the FINER criteria to refine hypotheses, ensuring feasibility and novelty .

Q. What statistical approaches resolve contradictions in dose-response data across studies?

  • Methodological Answer : Employ meta-analysis to aggregate data, adjusting for heterogeneity via random-effects models. Use sensitivity analyses to exclude outliers or low-quality studies (e.g., small sample sizes, unclear blinding). For conflicting in vivo results, apply Bayesian hierarchical models to quantify uncertainty. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How to design a longitudinal study on this compound’s long-term neuroadaptive effects?

  • Methodological Answer : Adopt a mixed-methods design: combine behavioral assays (e.g., conditioned place preference for addiction liability) with transcriptomic/proteomic profiling. Use staggered cohorts to control for age-related variability. Pre-register hypotheses and analysis plans to mitigate bias. Include attrition rates and missing-data strategies in the methodology .

Q. What strategies validate this compound’s selectivity across opioid receptor subtypes?

  • Methodological Answer : Use radioligand displacement assays with recombinant receptors (μ, δ, κ). Calculate selectivity ratios (Ki μ/δ/κ) and confirm with functional assays (e.g., GTPγS binding). Cross-validate with knockout animal models or CRISPR-edited cells. Address off-target effects via high-throughput screening panels (e.g., CEREP) .

Methodological Frameworks and Pitfalls

  • PICO Framework : For clinical translation, structure questions around Population (e.g., chronic pain patients), Intervention (this compound dosing), Comparison (existing opioids), and Outcome (analgesia, side effects) .
  • Common Pitfalls :
    • Overlooking batch-to-batch variability in synthetic compounds .
    • Failing to report negative results or failed replication attempts .
    • Using underpowered studies without a priori sample size calculations .

Data Presentation Standards

  • Tables/Figures : Follow journal guidelines (e.g., Med. Chem. Commun.) for clarity: avoid excessive chemical structures in graphics, use color-coding for receptor subtypes, and provide raw data in supplementary materials .
  • Conclusion Sections : Highlight unresolved questions (e.g., this compound’s immunomodulatory effects) and compare findings with prior studies to contextualize novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.